2-Iodo-1-(1h-pyrrol-2-yl)ethanone
Overview
Description
2-Iodo-1-(1H-pyrrol-2-yl)ethanone is a chemical compound that belongs to the class of pyrrole derivatives. It is characterized by the presence of an iodine atom attached to the ethanone group, which is further connected to a pyrrole ring. This compound has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone typically involves the iodination of 1-(1H-pyrrol-2-yl)ethanone. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve the desired iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-(1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted ethanone derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
2-Iodo-1-(1H-pyrrol-2-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The iodine atom and the pyrrole ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Pyrrol-2-yl)ethanone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromo-1-(1H-pyrrol-2-yl)ethanone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
2-Chloro-1-(1H-pyrrol-2-yl)ethanone: Contains a chlorine atom, resulting in distinct chemical and biological properties.
Uniqueness
2-Iodo-1-(1H-pyrrol-2-yl)ethanone is unique due to the presence of the iodine atom, which imparts specific reactivity and biological activity that is not observed in its bromine or chlorine analogs. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-iodo-1-(1H-pyrrol-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISYNPCUTHPSJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295444 | |
Record name | 2-iodo-1-(1h-pyrrol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55984-20-8 | |
Record name | NSC102015 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-iodo-1-(1h-pyrrol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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